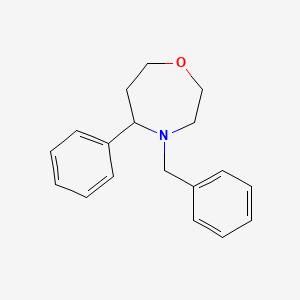

4-Benzyl-5-phenyl-1,4-oxazepane

Description

4-Benzyl-5-phenyl-1,4-oxazepane is a seven-membered heterocyclic compound featuring a 1,4-oxazepane core with benzyl and phenyl substituents at positions 4 and 5, respectively. The 1,4-oxazepane scaffold combines oxygen and nitrogen atoms within its ring, enabling diverse electronic and steric interactions.

The benzyl and phenyl groups confer distinct lipophilic and aromatic characteristics, influencing solubility, stability, and intermolecular interactions. Such substitutions are critical in medicinal chemistry, where slight structural variations can drastically alter biological activity or pharmacokinetics.

Properties

Molecular Formula |

C18H21NO |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

4-benzyl-5-phenyl-1,4-oxazepane |

InChI |

InChI=1S/C18H21NO/c1-3-7-16(8-4-1)15-19-12-14-20-13-11-18(19)17-9-5-2-6-10-17/h1-10,18H,11-15H2 |

InChI Key |

GKPQJIRRUNMGPP-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN(C1C2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following comparison focuses on structurally related 1,4-oxazepane derivatives, emphasizing substituent effects, synthetic pathways, and spectral properties.

Substituent Effects and Structural Variations

Key analogs from the evidence include:

- 3c : 2-(4-Chloro-phenyl)-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one

- 3d : 2-Methyl-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one

- 3e : 7-Chloro-2-phenyl-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one

- 3g : 7-Chloro-2-(4-chloro-phenyl)-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one .

Table 1: Substituent Impact on Properties

| Compound | R1 (Position 2) | R2 (Position 7) | Molecular Weight (EIMS) | Key Spectral Features (¹H-NMR) |

|---|---|---|---|---|

| 3c | 4-Chloro-phenyl | H | 285.7 | δ 7.35–7.15 (m, aromatic H) |

| 3d | Methyl | H | 207.2 | δ 2.15 (s, CH₃) |

| 3e | Phenyl | Cl | 299.1 | δ 7.40–7.20 (m, aromatic H) |

| 3g | 4-Chloro-phenyl | Cl | 320.1 | δ 7.45–7.25 (m, aromatic H) |

| Target* | Benzyl | Phenyl | ~310 (estimated) | Hypothetical aromatic shifts |

*Target: 4-Benzyl-5-phenyl-1,4-oxazepane (estimated based on analogs).

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl) : Increase lipophilicity and may enhance metabolic stability. Chloro-substituted analogs (3c, 3g) exhibit higher molecular weights and distinct downfield shifts in ¹H-NMR due to aromatic deshielding .

- Aromatic Substituents (e.g., phenyl) : Enhance π-π stacking, which could influence binding affinity in biological targets.

Table 2: Reaction Conditions and Yields

| Entry | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | 3g Cl, DMF, NaH, 20°C | 3c | 78 |

| 2 | Cs₂CO₃, CuI, 100°C | 5a | 84 |

| 3 | 4-ClC₆H₄, CH₃Cl () | Intermediate | N/A |

Comparison :

- Chloride-Mediated Reactions : Higher yields (e.g., 78% for 3c) are achieved with chloro-substituted starting materials, likely due to favorable leaving-group properties .

- Base and Catalyst Systems : Cs₂CO₃ and CuI enable efficient deprotonation and coupling, critical for constructing the oxazepane ring .

Spectral and Analytical Comparisons

Implications and Limitations

- Enhanced Aromaticity : The benzyl and phenyl groups may improve binding to hydrophobic pockets in enzymes or receptors.

- Synthetic Challenges : Introducing bulky substituents (e.g., benzyl) might require tailored catalysts or elevated temperatures, as seen in Entry 2 .

Limitations : Direct data on the target compound are absent, necessitating extrapolation from analogs. Further experimental validation is required to confirm its spectral and chemical behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.